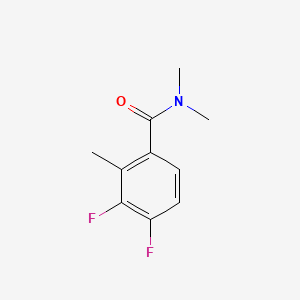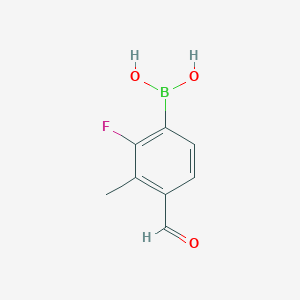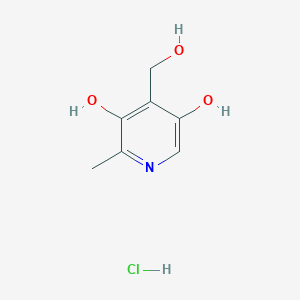
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is an organic compound with a pyridine ring substituted with hydroxymethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of 2-methylpyridine derivatives under controlled conditions. The reaction often requires the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced catalytic systems to achieve efficient hydroxymethylation. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2-methyl-pyridine-3,5-diol or 4-(Carboxyl)-2-methyl-pyridine-3,5-diol.
Reduction: Formation of 4-(Methyl)-2-methyl-pyridine-3,5-diol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: Another hydroxymethyl-substituted compound with applications in biomass conversion and as a platform chemical.
4-Methylimidazole: A structurally similar compound with different functional groups and applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual hydroxymethyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
825-21-8 |
|---|---|
Fórmula molecular |
C7H10ClNO3 |
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-7(11)5(3-9)6(10)2-8-4;/h2,9-11H,3H2,1H3;1H |
Clave InChI |
UGVMUEDWFRTGJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


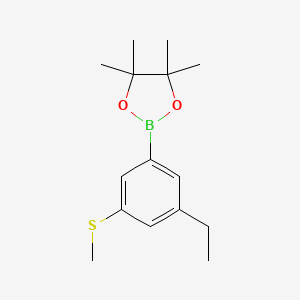
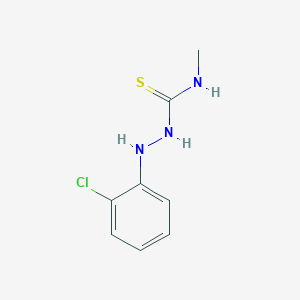
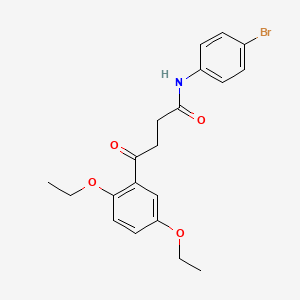
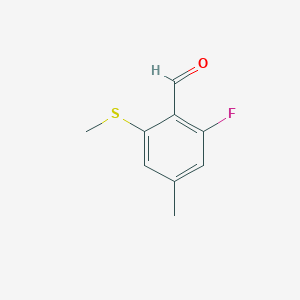
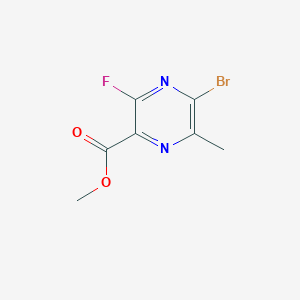
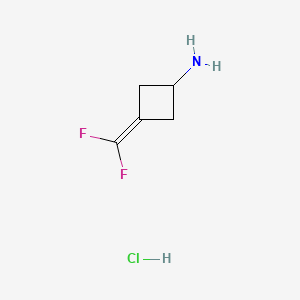
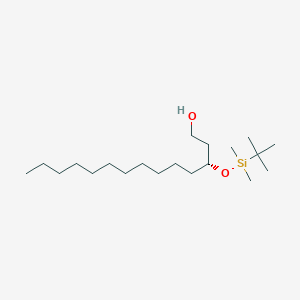
![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
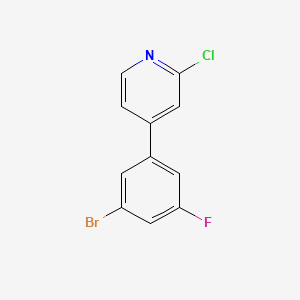
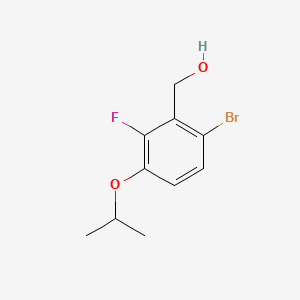
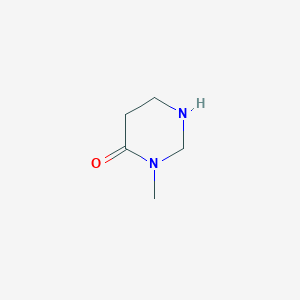
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
